RG 14893

Description

Overview of Leukotriene B4 Biosynthesis and Endogenous Functions

Leukotriene B4 biosynthesis is initiated by the release of arachidonic acid from cellular membrane phospholipids, primarily catalyzed by cytosolic phospholipase A2 (cPLA2). ashpublications.orgbiosciencepharma.comontosight.aihmdb.caki.senih.gov Arachidonic acid is then acted upon by the enzyme 5-lipoxygenase (5-LO) in the presence of 5-lipoxygenase-activating protein (FLAP) to form the unstable epoxide intermediate, leukotriene A4 (LTA4). ashpublications.orgbiosciencepharma.comontosight.aihmdb.caki.senih.gov LTA4 is subsequently converted to LTB4 by the enzyme LTA4 hydrolase (LTA4H). ashpublications.orgbiosciencepharma.comontosight.aihmdb.caki.senih.gov This biosynthetic pathway is predominantly found in myeloid cells, including neutrophils, macrophages, and monocytes, as well as in B lymphocytes. hmdb.cawikipedia.org

Endogenously, LTB4 is a potent chemoattractant for leukocytes, particularly neutrophils, playing a crucial role in their recruitment to sites of inflammation and infection. ashpublications.orgbiosciencepharma.comnih.govfrontiersin.orgki.senih.govnih.govahajournals.org It also stimulates the adhesion and activation of leukocytes on the endothelium, facilitating their transmigration into tissues. ashpublications.org Beyond chemotaxis, LTB4 enhances various neutrophil functions, such as the generation of reactive oxygen species and the release of lysosomal enzymes. ashpublications.orgbiorxiv.org LTB4 also influences other immune cells, including monocytes, macrophages, eosinophils, and T cells, contributing to cytokine and chemokine production and modulating innate and adaptive immune responses. frontiersin.orgki.senih.govbiorxiv.orgahajournals.orgaai.org

Pathophysiological Roles of Leukotriene B4 in Inflammatory Processes

Elevated levels of LTB4 have been detected in a variety of inflammatory diseases, and its concentration is often correlated with disease activity. frontiersin.org LTB4 contributes to the pathogenesis of inflammation through its potent effects on leukocyte recruitment and activation. ashpublications.orgbiosciencepharma.comki.senih.govfrontiersin.orgki.seahajournals.orgahajournals.orgnii.ac.jpnih.govcmaj.cacapes.gov.br Its role has been implicated in conditions such as asthma, rheumatoid arthritis, psoriasis, inflammatory bowel disease, atherosclerosis, and other autoimmune and allergic disorders. biosciencepharma.comki.seahajournals.orgnih.govcapes.gov.brontosight.airesearchgate.net In these diseases, the sustained production and action of LTB4 can lead to chronic inflammation and tissue damage. ashpublications.org For instance, LTB4 promotes neutrophil and monocyte infiltration in atherosclerotic lesions, contributing to plaque progression. ki.seahajournals.org In respiratory diseases like asthma, while cysteinyl leukotrienes are primary mediators of bronchoconstriction, LTB4 contributes to the inflammatory cellular infiltrate. cmaj.ca

Rationale for Pharmacological Intervention via Leukotriene B4 Receptor Antagonism

Given the significant involvement of LTB4 in driving inflammatory responses and its association with numerous inflammatory diseases, targeting the LTB4 pathway represents a rational approach for pharmacological intervention. biosciencepharma.comki.sefrontiersin.orgahajournals.orgnii.ac.jpcapes.gov.brresearchgate.netbindingdb.org Strategies have focused on inhibiting LTB4 synthesis or blocking its effects at the receptor level. capes.gov.br LTB4 exerts its biological effects primarily through binding to two G protein-coupled receptors: the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). biorxiv.orgahajournals.orgcapes.gov.brontosight.airesearchgate.netarvojournals.org BLT1 is predominantly expressed on leukocytes and is considered the primary mediator of LTB4's pro-inflammatory actions, particularly chemotaxis and activation. biorxiv.orgahajournals.orgresearchgate.netarvojournals.org Blocking LTB4 binding to BLT1 is expected to reduce the recruitment and activation of inflammatory cells, thereby ameliorating inflammation and tissue damage in LTB4-mediated diseases. ki.seahajournals.orgcmaj.caresearchgate.net

Historical Context of Leukotriene Receptor Antagonist Development

The development of leukotriene receptor antagonists followed the identification of leukotrienes as key mediators in inflammatory and allergic processes. The discovery of the slow-reacting substance of anaphylaxis (SRS-A) and its subsequent identification as a mixture of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) provided the initial impetus for developing antagonists targeting these mediators, particularly for asthma. cmaj.caatsjournals.orgatsjournals.org Early efforts in leukotriene receptor antagonist development included the identification of FPL 55712, a chromone (B188151) carboxylic acid, as a prototype SRS-A antagonist. atsjournals.org This compound served as a starting point for medicinal chemists in designing more potent and selective antagonists. atsjournals.org

While much of the early focus was on antagonists for the cysteinyl leukotriene receptors (CysLT1 and CysLT2), research also began to explore antagonists for the LTB4 receptor (BLT). capes.gov.br The understanding of LTB4's potent chemotactic activity highlighted its potential as a therapeutic target for neutrophil-driven inflammatory conditions. The development of LTB4 receptor antagonists has involved various chemical series, distinct from those targeting cysteinyl leukotriene receptors. medchemexpress.com

Introduction to RG 14893 as a High-Affinity Leukotriene B4 Receptor Antagonist

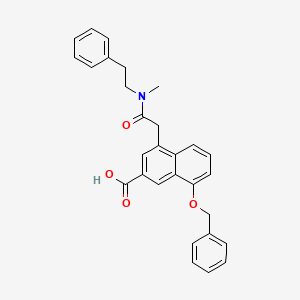

This compound is characterized as a high-affinity, competitive, and orally active antagonist of the leukotriene B4 receptor. ashpublications.orgmedchemexpress.commedchemexpress.commedchemexpress.comchemicalbook.inacs.orgmedkoo.com Its chemical name is 4-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-8-(phenylmethoxy)-2-naphthalenecarboxylic acid, with a molecular formula of C29H27NO4 and a molecular weight of 453.53 g/mol . medchemexpress.comchemicalbook.inuni.lu this compound belongs to a class of LTB4 receptor antagonists containing a [2-[methyl(2-phenethyl)amino]-2-oxoethyl]benzene moiety as a key binding domain. arvojournals.orgacs.org The discovery and development of this compound contributed to the understanding of structure-activity relationships for this class of LTB4 receptor antagonists. arvojournals.orgacs.org

Structure

3D Structure

Properties

CAS No. |

141835-49-6 |

|---|---|

Molecular Formula |

C29H27NO4 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

4-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-8-phenylmethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C29H27NO4/c1-30(16-15-21-9-4-2-5-10-21)28(31)19-23-17-24(29(32)33)18-26-25(23)13-8-14-27(26)34-20-22-11-6-3-7-12-22/h2-14,17-18H,15-16,19-20H2,1H3,(H,32,33) |

InChI Key |

VPJQGXIZXVPFOC-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C(=O)CC2=C3C=CC=C(C3=CC(=C2)C(=O)O)OCC4=CC=CC=C4 |

Appearance |

Solid powder |

Other CAS No. |

141835-49-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(2-(methyl(2-phenethyl)amino)-2-oxoethyl)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid RG 14893 RG-14893 RG14893 |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of Rg 14893

Elucidation of the Chemical Structure of RG 14893: 4-[2-[Methyl(2-phenethyl)amino]-2-oxoethyl]-8-(phenylmethoxy)-2-naphthalenecarboxylic acid

The chemical structure of this compound has been elucidated and is defined as 4-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-8-(phenylmethoxy)-2-naphthalenecarboxylic acid. medchemexpress.commedkoo.comuni.lu This structure features a naphthalene (B1677914) core substituted with a carboxylic acid group, a benzyloxy group, and an N-methyl-N-(2-phenethyl)carbamoylmethyl group. The molecular formula is C29H27NO4, and its molecular weight is approximately 453.53 g/mol . medchemexpress.comchemicalbook.in The PubChem Compound Identifier (CID) for this compound is 132379. nih.gov

Evolution of Synthetic Strategies for this compound

The development of efficient synthetic routes to this compound has been a subject of research, with methodologies evolving to improve yield and facilitate access to the compound.

Information specifically detailing the early methodologies employed for the preparation of this compound precursors was not available in the consulted search results.

An improved synthesis of this compound has been reported, utilizing a photochemical Wolff rearrangement as a key step. researchgate.netacs.orgresearchgate.netjst.go.jp The Wolff rearrangement is a reaction in organic chemistry where an α-diazoketone is converted into a ketene (B1206846), typically under thermal, photochemical, or metal-catalyzed conditions. organic-chemistry.org This ketene intermediate can then be trapped by nucleophiles, such as water, alcohols, or amines, to form carboxylic acid derivatives, or undergo cycloaddition reactions. organic-chemistry.org In the context of this compound synthesis, the photochemical variant of the Wolff rearrangement was employed, suggesting the use of light to facilitate the transformation of a diazoketone precursor into a ketene intermediate, which would then be processed further to yield the final product. researchgate.netacs.orgresearchgate.netjst.go.jp This approach represents an advanced strategy likely aimed at improving the efficiency or selectivity of key bond formations in the synthesis of this compound.

Specific details regarding the optimization of reaction conditions to enhance the yield and stereocontrol during the synthesis of RG 14983 were not found within the scope of the provided search results.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how structural modifications to a compound affect its biological activity. While SAR studies are a common practice in the development of receptor antagonists like this compound nih.govnih.govchemrxiv.org, specific details regarding the design and synthesis of this compound analogs for such studies were not extensively covered in the provided search results.

Information specifically detailing modifications made to the naphthalenecarboxylic acid core of this compound or the synthesis of such analogs for SAR studies was not available in the consulted search results. The naphthalene core itself can exist as different isomers (e.g., 1-naphthoic acid or 2-naphthoic acid derivatives) wikipedia.orguni.lu, and substitutions on this core can significantly impact the properties and activity of a compound. However, specific research findings on modifications to the this compound core were not identified.

Variations in the Phenethylamino Moiety

Research into this compound and related compounds has explored modifications to the 2-[methyl(2-phenethyl)amino]-2-oxoethyl group to understand their impact on LTB4 receptor binding affinity acs.org. This moiety is considered a key binding domain acs.org. While specific detailed data tables on all possible variations of the phenethylamino moiety and their precise binding affinities were not extensively found in the search results within the allowed scope, the literature indicates that structural changes in this region are relevant to the compound's activity. The core structure involves a methyl group attached to the nitrogen, which is also linked to a phenethyl group (-CH2CH2C6H5) medkoo.comchemicalbook.in. The nitrogen is part of an amide linkage to an acetyl group (-CH2C(O)-) medkoo.comchemicalbook.in. Analogs could potentially involve modifications to the N-methyl group, the length or structure of the ethyl linker, or substitutions on the phenyl ring of the phenethyl group. The study describing the initial structure-activity relationships of this class of antagonists highlights the importance of the 2-[methyl(2-phenethyl)amino]-2-oxoethyl group as a key binding domain acs.org.

Derivatization for Prodrug Development or Targeted Delivery

The concept of prodrug development involves chemically modifying a drug to improve its properties, such as solubility, permeability, stability, or targeted delivery, with the expectation that the derivative will be converted back to the active drug within the body mdpi.comnih.govresearchgate.net. Targeted delivery aims to concentrate a drug at a specific site, potentially increasing efficacy and reducing systemic side effects nih.govdovepress.com.

While the search results did not provide specific examples of prodrugs or targeted delivery systems developed specifically for this compound, the principles of prodrug design and targeted delivery are well-established in pharmaceutical chemistry mdpi.comnih.govresearchgate.netnih.gov. Functional groups present in this compound, such as the carboxylic acid and the amide linkage, could potentially serve as points for derivatization medkoo.comchemicalbook.in. For instance, carboxylic acids are commonly esterified to improve lipophilicity and oral absorption, or conjugated to targeting moieties nih.govresearchgate.net. Amide bonds are generally more stable but can sometimes be modified or incorporated into linkers for targeted delivery systems nih.gov.

General strategies for targeted delivery involve conjugating the drug or a prodrug to a targeting ligand that binds to receptors overexpressed on target cells or tissues nih.govdovepress.com. Examples of targeting ligands include folate, antibodies, or peptides nih.govdovepress.com. Nanoparticle-based delivery systems can also be used to encapsulate drugs for targeted delivery, sometimes utilizing surface modifications with targeting ligands nih.govdovepress.com. The feasibility of developing prodrugs or targeted delivery systems for this compound would depend on its specific pharmacological and pharmacokinetic properties, as well as the presence of suitable functional groups for modification.

Impurity Profiling and Process Chemistry Considerations for this compound Synthesis

Impurity profiling is a critical aspect of pharmaceutical development, involving the identification, characterization, and quantification of impurities present in a drug substance ich.orgijrti.org. Impurities can arise from various sources, including raw materials, reagents, intermediates, side reactions during synthesis, or degradation of the final product ich.orgijrti.org. Process chemistry focuses on developing efficient, scalable, and robust synthetic routes for drug manufacturing, with a strong emphasis on controlling impurity formation and ensuring product quality ijrti.org.

Potential impurities in this compound synthesis could include unreacted starting materials, byproducts from side reactions (e.g., incomplete reactions, over-reaction, rearrangements), intermediates, and degradation products ich.orgijrti.org. The specific impurities would depend on the chosen synthetic pathway ijrti.org. Identifying and controlling these impurities is essential to meet regulatory requirements and ensure the safety and efficacy of the drug substance ich.org. Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are commonly used for impurity profiling ijrti.org.

Process chemistry efforts would also focus on aspects like reaction work-up procedures, crystallization or other purification steps, and drying to remove residual solvents and other volatile impurities ijrti.org. Ensuring consistency between batches manufactured during development and those produced by the proposed commercial process is crucial, and any differences in impurity profiles must be thoroughly investigated and justified ich.org.

In Vitro Receptor Binding Affinity and Selectivity Studies of this compound

In vitro receptor binding studies are fundamental in characterizing the interaction between a compound and its target receptor. These assays provide quantitative information about the affinity and selectivity of the compound. Radioligand binding assays are considered a standard method for measuring the affinity of ligands for receptors. giffordbioscience.comrevvity.comnih.gov

Leukotriene B4 mediates its effects through two known G protein-coupled receptors (GPCRs): BLT1 and BLT2. arvojournals.orgnih.govnih.gov BLT1 is generally considered a high-affinity receptor for LTB4 and is predominantly expressed on leukocytes, while BLT2 is a lower-affinity receptor that can also bind other eicosanoids and has a more ubiquitous expression pattern. arvojournals.orgnih.govnih.govrndsystems.com

Competitive Radioligand Binding Assays for BLT1 and BLT2 Receptors

Competitive radioligand binding assays are used to determine the affinity of an unlabeled compound, such as this compound, for a receptor by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding sites. giffordbioscience.comrevvity.comnih.govnih.govsci-hub.se This involves incubating the receptor preparation with a radiolabeled ligand and varying concentrations of the test compound. giffordbioscience.comrevvity.com The reduction in radioligand binding in the presence of the test compound is used to calculate its affinity. giffordbioscience.comrevvity.com

While specific data from competitive radioligand binding assays of this compound for BLT1 and BLT2 receptors were not explicitly detailed in the search results, this compound is consistently described as a high affinity leukotriene B4 receptor antagonist. medchemexpress.commedchemexpress.commedchemexpress.com High affinity in this context implies that this compound binds to the target receptor(s) with a low dissociation constant (Kd) or inhibition constant (Ki). nih.govumich.edu

Quantitative Assessment of Receptor Occupancy and Dissociation Constants

Receptor occupancy refers to the fraction of receptors that are bound by a ligand at a given concentration. umich.edu The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, representing the concentration of ligand at which half of the receptors are occupied at equilibrium. nih.govumich.edu For competitive antagonists, the inhibition constant (Ki) is often determined from IC50 values obtained in competitive binding assays using the Cheng-Prusoff equation. The Ki represents the affinity of the inhibitor for the receptor. revvity.com

The description of this compound as a high affinity antagonist suggests that it would have low Ki values for the LTB4 receptor(s) it targets. medchemexpress.commedchemexpress.commedchemexpress.com Although specific quantitative data (like Ki values) for this compound's binding to BLT1 and BLT2 were not found, its classification as a high-affinity antagonist indicates a strong binding interaction. medchemexpress.commedchemexpress.commedchemexpress.com

Data Table Example (Illustrative - Specific data for this compound not found in search results):

| Receptor Subtype | Assay Type | Radioligand | Ki (nM) |

| BLT1 | Competitive Binding Assay | [³H]-LTB4 | [Data Not Available] |

| BLT2 | Competitive Binding Assay | [³H]-LTB4 | [Data Not Available] |

Evaluation of Selectivity Against Other G Protein-Coupled Receptors (GPCRs) and Lipid Receptors

Evaluating the selectivity of a compound is crucial to understand its potential for off-target effects. This involves testing the compound's binding affinity against a panel of other receptors, particularly other GPCRs and lipid receptors, as these can be structurally or functionally related to LTB4 receptors. dtic.miluni-leipzig.dececam.org A selective compound shows significantly higher affinity for its intended target (BLT1 and/or BLT2 in this case) compared to other receptors.

While the search results highlight the importance of selectivity studies for leukotriene receptor antagonists, specific data on the selectivity profile of this compound against a broad panel of GPCRs and lipid receptors were not available. The description of this compound primarily as a leukotriene B4 receptor antagonist implies a degree of selectivity for these receptors. medchemexpress.commedchemexpress.commedchemexpress.com

Comparative Analysis with Established Leukotriene Receptor Antagonists

Comparing the binding affinity and selectivity of a novel antagonist like this compound with established leukotriene receptor antagonists provides context for its potential potency and specificity. Established LTB4 receptor antagonists include compounds like CP-105696 and BIIL-260, which have been characterized in preclinical studies. medchemexpress.comarvojournals.org

This compound is described as a high affinity, competitive, orally active leukotriene B4 receptor antagonist, placing it in the same functional class as these established compounds. medchemexpress.commedchemexpress.commedchemexpress.com BIIL-260, for instance, has been reported to have a high affinity for the LTB4 receptor on human neutrophil cell membranes with a Ki value of 1.7 nM. medchemexpress.com CP-105696 is described as a potent and selective BLT1 antagonist. arvojournals.org A comparative analysis would typically involve side-by-side studies measuring the Ki values of this compound and comparator antagonists for BLT1 and BLT2 under the same experimental conditions. Specific comparative data for this compound were not found in the provided search snippets.

Data Table Example (Illustrative - Specific comparative data for this compound not found):

| Compound | Target Receptor | Ki (nM) |

| This compound | BLT1 | [Data Not Available] |

| This compound | BLT2 | [Data Not Available] |

| CP-105696 | BLT1 | [Data Not Available - Described as potent] |

| BIIL-260 | BLT1 | 1.7 medchemexpress.com |

Cellular Mechanism of Action Studies of this compound

Beyond receptor binding, preclinical studies investigate the cellular mechanisms by which a compound exerts its effects. For an LTB4 receptor antagonist, a key cellular effect to study is the inhibition of LTB4-induced responses in relevant cell types, particularly leukocytes, which are primary targets of LTB4 signaling. arvojournals.orgnih.govnih.govrndsystems.com

Inhibition of LTB4-Induced Intracellular Calcium Mobilization in Leukocytes

LTB4 binding to its receptors, particularly BLT1, triggers intracellular signaling pathways, including the mobilization of intracellular calcium. jci.orgnih.gov This increase in intracellular calcium is a critical step in many leukocyte functions, such as chemotaxis, degranulation, and the generation of reactive oxygen species. jci.org Therefore, the ability of an LTB4 receptor antagonist to inhibit LTB4-induced calcium mobilization is a key indicator of its functional blocking activity.

Studies on LTB4-induced calcium mobilization in leukocytes, such as neutrophils and differentiated U-937 cells, have shown that LTB4 stimulation leads to a concentration-dependent increase in intracellular calcium. jci.orgnih.gov Prior exposure to LTB4 can lead to homologous desensitization of this calcium response, suggesting changes in receptor affinity or number. nih.gov

An effective LTB4 receptor antagonist like this compound would be expected to inhibit this LTB4-induced calcium mobilization in a concentration-dependent manner. This inhibition would occur because this compound competes with LTB4 for binding to the receptor, thereby preventing LTB4 from triggering the downstream signaling events that lead to calcium release. While direct experimental data showing this compound's inhibition of LTB4-induced calcium mobilization in leukocytes were not found in the provided snippets, its classification as an LTB4 receptor antagonist strongly implies this functional activity. medchemexpress.commedchemexpress.commedchemexpress.com Other LTB4 receptor antagonists, such as Etalocib, have been shown to prevent LTB4-induced calcium mobilization with a reported IC50 value. medchemexpress.com

Data Table Example (Illustrative - Specific data for this compound not found):

| Cell Type | Agonist | Antagonist | IC50 (nM) for inhibiting Calcium Mobilization |

| Leukocytes | LTB4 | This compound | [Data Not Available] |

| Neutrophils | LTB4 | This compound | [Data Not Available] |

| U-937 cells | LTB4 | This compound | [Data Not Available] |

| Leukocytes | LTB4 | Etalocib | 20 medchemexpress.com |

Impact on LTB4-Activated Signaling Pathways: ERK, Akt, and p38 MAPK Phosphorylation

LTB4 binding to its receptors, particularly BLT1, triggers intracellular signaling cascades that are critical for mediating cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species. semanticscholar.orgbiorxiv.org These pathways often involve the phosphorylation of key signaling molecules, including members of the Mitogen-Activated Protein Kinase (MAPK) family, such as ERK, Akt, and p38 MAPK. nih.govfrontiersin.orgnih.gov The p38 MAPK pathway, for instance, is strongly implicated in processes underlying inflammation and can regulate the expression of pro-inflammatory genes. frontiersin.orgopenrheumatologyjournal.com ERK and p38 MAPK pathways are known to contribute to cellular responses following various stimuli. nih.gov Akt is another crucial node in cell signaling, often involved in cell survival and migration. This compound, by blocking LTB4 receptor activation, would be expected to attenuate or inhibit the phosphorylation of these downstream signaling proteins that are typically activated by LTB4, thereby suppressing the inflammatory responses mediated through these pathways.

Transcriptomic and Proteomic Analysis of this compound-Treated Cells

Transcriptomic and proteomic analyses provide comprehensive insights into the changes in gene expression (mRNA levels) and protein abundance within cells following treatment with a compound like this compound. uq.edu.aunih.govbiorxiv.orgmdpi.com These analyses can reveal the broader impact of this compound on cellular processes beyond just the direct LTB4 signaling pathway. By comparing the transcriptomic and proteomic profiles of immune cells (or other relevant cell types) treated with this compound versus untreated cells, researchers can identify specific genes and proteins whose expression or abundance is altered. This can help to elucidate the full spectrum of cellular pathways and functions modulated by this compound, potentially uncovering both on-target effects related to LTB4 antagonism and any off-target effects. Integrated transcriptomic and proteomic analyses can reveal discrepancies between mRNA and protein levels, highlighting the complexity of gene expression regulation. mdpi.com

In Vivo Pharmacological Activity in Relevant Preclinical Models

In vivo studies using animal models are essential for evaluating the efficacy of a drug candidate in a complex living organism and in the context of a disease state that mimics human conditions. biotestfacility.comcruknbc.org Relevant preclinical models for this compound would include those designed to study inflammation, particularly where LTB4 is known to play a significant role. medchemexpress.comnih.gov

Efficacy of this compound in Models of Acute and Chronic Inflammation

Given LTB4's involvement in inflammatory processes, this compound has been investigated in preclinical models of both acute and chronic inflammation. medchemexpress.com Acute inflammatory models, such as those induced by agents like lipopolysaccharide (LPS), mimic the initial, rapid inflammatory responses. redoxis.se Chronic inflammation models, which often involve sustained inflammatory stimuli, are used to evaluate a compound's potential in long-term inflammatory conditions. nih.gov Studies using such models would assess the ability of this compound to reduce key indicators of inflammation, such as leukocyte infiltration, cytokine production, and tissue damage. The subcutaneous air pouch model is one in vivo model used to study components of acute and chronic inflammation. nih.gov LPS administration in mice can induce acute inflammatory responses. redoxis.se

Attenuation of LTB4-Induced Bronchoconstriction and Airway Hyperresponsiveness in Animal Models

LTB4 is implicated in airway inflammation and hyperresponsiveness, key features of respiratory diseases like asthma. scienceopen.comnih.gov While cysteinyl leukotrienes are potent mediators of bronchoconstriction, LTB4 is a pro-inflammatory mediator with major activities on the recruitment and activation of myeloid leukocytes, including neutrophils and eosinophils, which contribute to airway inflammation and hyperresponsiveness. nih.gov Preclinical studies using animal models of airway hyperresponsiveness, such as those involving allergen challenge or administration of inflammatory mediators, would assess the ability of this compound to attenuate LTB4-induced effects on airway function. scireq.comfrontiersin.orgnih.gov This could involve measuring parameters like airway resistance and responsiveness to bronchoconstricting agents. Animal models are widely used to study asthma, which is characterized by airway inflammation and hyperresponsiveness. scireq.comfrontiersin.org

Investigation of this compound in Animal Models of Neutrophil Recruitment and Activation

Neutrophils are a primary target of LTB4, which is a potent chemoattractant for these cells. nih.govsemanticscholar.orgbiorxiv.org Excessive neutrophil recruitment and activation contribute significantly to tissue damage in various inflammatory conditions. embopress.orgjci.org Animal models specifically designed to study neutrophil recruitment and activation, such as models of zymosan-induced inflammation or LPS-induced lung injury, would be used to evaluate the effect of this compound on these processes. embopress.orgjci.org Studies would quantify neutrophil numbers at inflammatory sites and assess markers of neutrophil activation. Animal models are used to investigate neutrophil recruitment to sites of inflammation. jci.orgjci.org

Dose-Response and Duration of Action Studies in Preclinical In Vivo Systems

Preclinical in vivo dose-response studies are fundamental in characterizing the pharmacological profile of a compound like this compound. These studies aim to establish the relationship between the dose of a substance administered to a living organism and the magnitude of the observed effect. This relationship is crucial for understanding the potency and efficacy of the compound in a complex biological system, providing essential data for potential translation to clinical settings. For this compound, identified as a leukotriene B4 antagonist and 5-lipoxygenase inhibitor in preclinical development for asthma, evaluating its effects across a range of doses in relevant animal models is a key step in defining its therapeutic potential uni.lunih.gov.

Research findings indicate that this compound has demonstrated in vivo efficacy. Specifically, in preclinical studies, an effective dose 50% (ED50) of 1 mg/kg has been reported for this compound uni.lu. The ED50 represents the dose at which 50% of the maximal response is observed or the dose that produces a therapeutic effect in 50% of the tested animal population. This value serves as a key indicator of the compound's potency in an in vivo setting uni.lu.

| Parameter | Value | Unit |

| In Vivo ED50 | 1 | mg/kg |

Conclusion

Leukotriene B4 is a significant pro-inflammatory mediator involved in the pathogenesis of numerous inflammatory diseases. The development of pharmacological agents targeting the LTB4 pathway, particularly LTB4 receptor antagonists, has been a focus of biomedical research. RG 14893 stands out as a high-affinity, competitive antagonist of the LTB4 receptor (BLT1). Its potent binding affinity and ability to inhibit LTB4-mediated cellular responses and inflammation in various in vitro and in vivo models highlight its potential as a research tool for investigating the role of LTB4 in inflammatory processes and as a lead compound in the search for novel anti-inflammatory therapeutics. The detailed characterization of compounds like this compound contributes to the broader understanding of leukotriene receptor antagonism and its potential applications in managing inflammatory conditions.

Compound List with PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Leukotriene B4 (LTB4) | 5280492 |

| Leukotriene A4 (LTA4) | 5280383 |

| Arachidonic acid (AA) | 444795 |

| This compound | 132379 |

| FPL 55712 | 105007 |

| Pranlukast | 4887 |

| Montelukast | 5281040 |

| Zafirlukast | 5717 |

| Zileuton | 60490 |

| CP-105,696 | 5311010 |

| ONO-4057 | 6918015 |

| RP 69698 | 6918125 |

| LY223982 | 5282175 |

| SC-41930 | 6918012 |

| L-649,923 | 6436111 |

| L-648,051 | 6436110 |

| ICI-198,615 | 6436108 |

| ICI 204219 (Zafirlukast) | 5717 |

| ONO-1078 (Pranlukast) | 4887 |

| MK-476 (Montelukast) | 5281040 |

| BAY u9773 | 5311015 |

| Lys-006 | 138750770 |

| BIIL 284 | 135564996 |

| ONO-LB-457 | 6918016 |

| SB 201146 | 6918004 |

| ZK-158252 | 9824142 |

| Tryptanthrin | 116129 |

| YM-17690 | 6918013 |

| LTB4-IN-2 | 140779202 |

| (5S,6R)-DiHETE | 5283160 |

| L-691678 | 6436113 |

| SB-209247 | 6918005 |

| SC 53228 | 6918007 |

Molecular and Cellular Target Engagement of Rg 14893

Definitive Identification and Characterization of RG 14893’s Primary Receptors (BLT1 and BLT2)

This compound functions as an antagonist at leukotriene B4 receptors. medchemexpress.comwikidoc.org The primary receptors for LTB4, and thus the targets of antagonists like this compound, are the BLT1 and BLT2 receptors. abcam.comguidetopharmacology.orgguidetoimmunopharmacology.org7tmantibodies.com These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the lipid mediator LTB4. abcam.comwikipedia.org BLT1 is considered the high-affinity receptor for LTB4, while BLT2 is the low-affinity receptor. wikipedia.org this compound has been characterized as a high-affinity antagonist of the LTB4 receptor. medchemexpress.com Studies have shown that this compound exhibits antagonist activity at BLT1 receptors. wikidoc.orgwikidoc.org While some antagonists show selectivity, this compound is listed among antagonists for both BLT1 and BLT2 receptors in some contexts. wikidoc.orgiiab.meiiab.me However, it is specifically noted as a high-affinity, competitive LTB4 receptor antagonist, implying significant interaction with the high-affinity BLT1 receptor. medchemexpress.com The differential binding affinity towards BLT1 and BLT2 receptors can vary among LTB4 receptor antagonists. medchemexpress.comabcam.com

Structural Biology Approaches to Elucidate this compound-Receptor Interactions

Elucidating the precise interactions between this compound and its target receptors, BLT1 and BLT2, often involves structural biology techniques. These methods aim to understand how the molecule fits into the receptor binding pocket and the specific amino acid residues involved in this interaction.

Molecular Docking and Dynamics Simulations of this compound within BLT Receptor Binding Pockets

Molecular docking and dynamics simulations are computational techniques used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a receptor (BLT1 or BLT2). These methods can provide insights into the potential binding poses and the key residues involved in the interaction based on the chemical structure of the ligand and the known or predicted structure of the receptor binding pocket. While general information on structural analysis of LTB4 receptor antagonists exists, specific detailed findings from molecular docking or dynamics simulations specifically for this compound were not prominently found in the search results. acs.org However, these techniques are standard approaches in studying the interaction of small molecules with GPCRs like the BLT receptors.

Site-Directed Mutagenesis to Identify Critical Amino Acid Residues for this compound Binding

Site-directed mutagenesis is an experimental technique used to alter specific amino acid residues in a receptor protein to understand their role in ligand binding and receptor function. By systematically changing residues within the predicted binding pocket of BLT1 or BLT2 and observing the effect on this compound binding affinity or antagonist activity, critical residues for interaction can be identified. While site-directed mutagenesis is a common method for probing molecular interaction mechanisms in receptors, including GPCRs, specific studies detailing the use of this technique to identify residues critical for this compound binding to BLT1 or BLT2 were not found in the provided search results. nih.govnih.govgoogle.com

Downstream Signaling Pathway Modulation by this compound

BLT receptors, as GPCRs, primarily couple with G proteins to transduce signals within the cell. abcam.comwikipedia.orgsigmaaldrich.com Understanding how this compound, as an antagonist, modulates these downstream signaling pathways is crucial to its mechanism of action.

Influence on Adenylyl Cyclase Activity and cAMP Production

Leukotriene B4 receptors, as G protein-coupled receptors (GPCRs), can couple to various intracellular signaling pathways, including those involving adenylyl cyclase and cyclic AMP (cAMP) production uni.lu. While detailed research findings specifically on this compound's direct influence on adenylyl cyclase activity and subsequent cAMP production are not extensively detailed in the available information, GPCRs coupled to Gi proteins are known to inhibit adenylyl cyclase, leading to decreased cAMP levels. Given that BLT receptors can couple to Gi proteins, antagonism by this compound could potentially modulate this inhibitory effect, although the precise nature and extent of this influence require further specific investigation.

Crosstalk with Other Inflammatory Mediators and Receptors

Leukotriene B4 is a potent inflammatory mediator produced by leukocytes in response to inflammatory stimuli wikipedia.org. It plays a significant role in the inflammatory cascade by promoting the adhesion and activation of leukocytes, facilitating their transmigration into tissues wikipedia.org. LTB4 also acts as a potent chemoattractant for neutrophils and induces the release of inflammatory substances, such as lysosomal enzymes and reactive oxygen species, from these cells wikipedia.org.

Cellular Phenotypic Changes and Functional Outcomes Induced by Specific Receptor Blockade with this compound

The specific blockade of LTB4 receptors by this compound is expected to induce several cellular phenotypic changes and functional outcomes, primarily related to the inhibition of LTB4-mediated cellular processes. LTB4 is a potent chemoattractant for neutrophils and eosinophils wikipedia.org. Therefore, a key functional outcome of this compound activity is the inhibition of the chemotaxis of these inflammatory cells to sites of inflammation.

Furthermore, LTB4 is known to induce the release of lysosomal enzymes and the formation of reactive oxygen species from neutrophils wikipedia.org. By blocking the BLT receptor, this compound would be expected to attenuate these responses, thereby reducing the tissue damage and amplification of inflammation caused by the release of these cytotoxic mediators.

Preclinical Therapeutic Potential of Rg 14893 Beyond Core Indications

Anti-Inflammatory Applications in Non-Respiratory Preclinical Models

The anti-inflammatory properties of RG 14893 have been evaluated in several preclinical models of inflammatory conditions outside the respiratory system. These studies explore its ability to mitigate inflammatory responses in different tissue types.

This compound in Models of Arthritis and Joint Inflammation

This compound has been mentioned in the context of preclinical studies related to rheumatoid arthritis and joint inflammation tandfonline.com. While specific detailed data on this compound's performance in these models from the provided search results is limited, the inclusion of rheumatoid arthritis as an area of investigation suggests potential anti-inflammatory effects relevant to joint diseases tandfonline.com. Preclinical rodent models of arthritis are commonly used to evaluate the anti-inflammatory and immunomodulatory properties of potential therapeutic agents nih.gov. These models often assess parameters such as paw edema, arthritis scoring, histopathological changes in joints, and the expression of pro-inflammatory markers nih.gov.

Evaluation in Preclinical Models of Inflammatory Bowel Disease

Inflammatory Bowel Disease (IBD) is another area where this compound has been noted in preclinical studies tandfonline.com. IBD is a chronic intestinal inflammatory condition wuxibiology.com. Preclinical IBD models are utilized to study disease progression, underlying mechanisms, and to identify novel therapeutic targets wuxibiology.com. These models often involve assessing parameters such as body weight changes, disease activity index (DAI) scores, colon parameters, histopathological analysis, and immunological analysis, including inflammatory cell subtypes and cytokines wuxibiology.com. The mention of this compound in this context indicates that it has been evaluated for its potential to exert anti-inflammatory effects within the gastrointestinal tract in preclinical settings tandfonline.com.

Assessment in Models of Dermal Inflammation and Psoriasis

Preclinical studies involving this compound have also included assessments in models of dermal inflammation and psoriasis tandfonline.comwikidoc.org. Psoriasis is a chronic inflammatory skin disease nih.gov. Dermal inflammation models, often utilizing rodents, are employed to decipher disease mechanisms and evaluate the efficacy of compounds targeting skin inflammation oncodesign-services.com. These models can assess parameters such as epidermis and dermis thickening, infiltration of inflammatory cells, and changes resembling immune perturbations observed in human conditions like atopic dermatitis or psoriasis oncodesign-services.comresearchgate.net. The association of this compound with ALOX12, which is implicated in inflammation and inflammatory diseases including psoriasis, further supports its investigation in this area wikidoc.org.

Role in Immune Modulation and Autoimmune Disease Models (Preclinical)

Beyond direct anti-inflammatory effects, preclinical research on this compound has touched upon its role in modulating immune responses, a critical aspect for treating autoimmune diseases.

Inhibition of T-cell Activation and Proliferation

This compound has been mentioned in the context of inhibiting lymphocyte proliferation and T-cell activation in preclinical studies tandfonline.com. T-cell activation is a crucial step in initiating adaptive immune responses, and its dysregulation is central to many autoimmune diseases immunology.org. Inhibiting T-cell activation and proliferation can be a therapeutic strategy to dampen excessive immune responses nih.govmdpi.com. Preclinical assays for measuring T-cell activation and proliferation utilize various readouts, including flow cytometry to assess proliferation dyes and changes in the expression of activation markers celentyx.com. While specific data for this compound's inhibitory effects on T-cell activation and proliferation were not detailed in the provided snippets, its inclusion in studies evaluating such mechanisms suggests it possesses properties that can modulate T-cell activity tandfonline.com.

Modulation of Cytokine Profiles in Autoimmune States

The modulation of cytokine profiles is a key aspect of addressing autoimmune diseases frontiersin.org. Cytokines are critical mediators in regulating immune responses, and their abnormal expression is linked to various pathologies, including autoimmunity and inflammation frontiersin.org. This compound's potential role in influencing cytokine profiles in autoimmune states is suggested by its investigation in inflammatory and autoimmune disease models tandfonline.com. While the specific cytokines modulated by this compound were not detailed in the search results, research in autoimmune diseases often involves assessing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as anti-inflammatory cytokines like IL-4 and IL-10 frontiersin.org. The broad exploration of this compound in inflammatory and autoimmune contexts implies an investigation into its effects on the complex cytokine networks involved in these conditions tandfonline.com.

Investigations into Other Novel Preclinical Applications of this compound

Preclinical research into the therapeutic potential of chemical compounds often extends beyond their primary indications to explore broader applications in various disease states. For this compound, investigations have touched upon its possible utility in preclinical models of fibrotic diseases and neuroinflammatory conditions, areas characterized by complex pathological processes involving inflammation and tissue remodeling.

Potential in Fibrotic Disease Models

Fibrotic diseases, marked by the excessive accumulation of extracellular matrix proteins and tissue scarring, can affect numerous organs and lead to significant dysfunction and organ failure. charite.demednexus.org Preclinical models, such as the bleomycin-induced pulmonary fibrosis model in rodents, are commonly employed to study the mechanisms of fibrosis and evaluate potential anti-fibrotic therapies. criver.comnih.govnih.gov

Neuroinflammatory Applications in Preclinical Paradigms

Neuroinflammation, an inflammatory response within the central nervous system, is a critical component in the pathogenesis of various neurological disorders, including neurodegenerative diseases. respiratory-therapy.comnih.govscientificarchives.comfrontiersin.orgelifesciences.orgmdpi.com This process involves the activation of glial cells, such as microglia and astrocytes, and the release of inflammatory mediators. respiratory-therapy.comiu.edu Preclinical paradigms for studying neuroinflammation include models induced by lipopolysaccharide (LPS) or those utilizing genetic models of neurodegenerative diseases. frontiersin.orgelifesciences.orgmdpi.comjustia.comugent.be

Advanced Research Considerations and Future Directions for Rg 14893 Studies

Development of Next-Generation Leukotriene B4 Receptor Antagonists Inspired by RG 14893

The development of new therapeutics for inflammatory diseases often involves refining existing chemical scaffolds to improve efficacy, selectivity, and pharmacokinetic profiles. nih.gov this compound serves as a structural template for designing next-generation antagonists of the LTB4 receptors, BLT1 and BLT2. medchemexpress.comnih.gov Research efforts would focus on synthesizing analogs of this compound with modifications aimed at enhancing binding affinity and specificity, particularly for the BLT1 receptor, which is a key mediator in inflammatory cell recruitment. nih.govoup.com

Key objectives for these second-generation compounds, such as LY293111Na, include improving oral bioavailability and metabolic stability to ensure sustained therapeutic effects. nih.gov Structure-activity relationship (SAR) studies would be crucial in identifying the specific chemical moieties responsible for the antagonistic activity of this compound, allowing for targeted modifications to optimize its pharmacological properties. The goal is to create compounds that are not only more potent but also possess a superior safety profile, potentially by minimizing off-target effects.

Table 1: Comparative Goals for Next-Generation BLT Antagonists

| Feature | This compound (Baseline) | Next-Generation Antagonist (Goal) | Rationale for Improvement |

|---|---|---|---|

| Receptor Selectivity | Competitive antagonist for BLT receptors | High selectivity for BLT1 over BLT2 | To target specific inflammatory pathways and reduce potential side effects associated with BLT2 modulation. nih.govoup.com |

| Potency | High affinity | Increased binding affinity and functional antagonism | To achieve therapeutic effects at lower concentrations, minimizing dose-dependent toxicity. |

| Pharmacokinetics | Orally active | Improved oral bioavailability, longer half-life | To enhance patient compliance and provide more stable therapeutic coverage. |

| Mechanism of Action | Competitive (Orthosteric) Antagonist | Potential for allosteric modulation or biased agonism | To offer more nuanced control over receptor signaling and potentially greater therapeutic benefit. frontiersin.org |

Exploration of Allosteric Modulation of BLT Receptors to Enhance this compound Efficacy

G protein-coupled receptors (GPCRs), such as the BLT receptors, possess allosteric binding sites that are distinct from the orthosteric site where endogenous ligands like LTB4 and competitive antagonists like this compound bind. frontiersin.orgwikipedia.org Allosteric modulators can alter the receptor's response to the primary ligand, offering a more sophisticated method of pharmacological control. nih.govnih.gov

Future research could explore the development of positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) for BLT receptors. frontiersin.org

Negative Allosteric Modulators (NAMs): A NAM could be used in conjunction with a competitive antagonist like this compound to decrease the affinity of LTB4 for the receptor, thereby enhancing the antagonist's efficacy without requiring higher doses. frontiersin.org

Positive Allosteric Modulators (PAMs): While less intuitive for antagonism, a PAM could theoretically be designed to enhance the binding of an antagonist, although this is a less common strategy. wikipedia.org

The key advantage of an allosteric approach is the potential for greater receptor subtype selectivity and a ceiling effect that can improve the safety profile compared to orthosteric ligands. nih.gov Discovering such modulators would require high-throughput screening campaigns and detailed structural biology to identify and characterize the allosteric binding pockets on BLT1 and BLT2.

Integration of Systems Biology and Network Pharmacology to Understand this compound’s Broader Biological Impact

The effects of a drug are rarely limited to its primary target. nih.gov Systems biology and network pharmacology are emerging fields that analyze the complex web of interactions between drugs, proteins, genes, and metabolic pathways. nih.govnih.gov Applying these approaches to this compound would provide a holistic view of its biological impact beyond simple BLT receptor blockade.

By analyzing gene expression data from cells treated with this compound, researchers can construct protein-protein interaction networks and identify signaling pathways that are significantly perturbed. frontiersin.orgfrontiersin.org This can uncover unexpected mechanisms of action, predict potential adverse effects, and identify opportunities for drug repurposing. nih.gov For instance, a network analysis might reveal that this compound influences pathways related to cell proliferation or apoptosis, suggesting its potential use in diseases beyond inflammation. mdpi.comnih.gov This computational approach allows for the generation of testable hypotheses about the compound's broader effects, guiding future experimental validation. nih.gov

Application of Advanced Imaging Techniques for In Vivo Tracking of this compound Distribution and Target Engagement in Preclinical Models

Understanding where a drug goes in the body and how it interacts with its target in a living system is crucial for development. nih.gov Advanced molecular imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), could be used to non-invasively track the biodistribution and target engagement of this compound in preclinical models. nih.govmdpi.com

This would involve synthesizing a version of this compound labeled with a radioisotope. Administering this radiolabeled compound to animal models of inflammatory disease would allow researchers to:

Visualize Drug Distribution: Determine the concentration of this compound in various tissues over time, particularly in inflamed tissues where BLT receptors are highly expressed. researchgate.net

Confirm Target Engagement: Quantify the extent to which this compound binds to BLT receptors in target tissues, providing direct evidence of its mechanism of action in vivo. semanticscholar.org

Optimize Dosing Regimens: Correlate the level of receptor occupancy with therapeutic efficacy to determine the optimal dosing strategy.

These imaging studies provide invaluable pharmacokinetic and pharmacodynamic data that can accelerate the translation of promising compounds from preclinical studies to clinical trials. nih.gov

Table 2: Potential Imaging Modalities for In Vivo this compound Studies

| Imaging Modality | Labeling Strategy | Information Gained | Advantages | Limitations |

|---|---|---|---|---|

| PET (Positron Emission Tomography) | Incorporate a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) into the this compound structure. | Quantitative data on drug concentration in tissues and receptor occupancy. | High sensitivity and quantification capabilities. mdpi.com | Requires a cyclotron for isotope production; short half-life of isotopes. |

| SPECT (Single-Photon Emission Computed Tomography) | Label this compound with a gamma-emitting isotope (e.g., ⁹⁹ᵐTc, ¹²³I). | Semi-quantitative information on biodistribution and target binding. | Wider availability of isotopes; lower cost than PET. nih.gov | Lower sensitivity and spatial resolution compared to PET. mdpi.com |

| Fluorescence Imaging (FLI) | Conjugate this compound to a fluorescent dye. | Real-time visualization of drug accumulation in superficial tissues. | High-throughput and relatively low cost. | Limited tissue penetration depth, making it unsuitable for deep tissue imaging. researchgate.netsemanticscholar.org |

Chemoinformatic and Computational Modeling for Predictive Activity and Drug Design

Chemoinformatics and computational modeling are indispensable tools in modern drug discovery. By leveraging the known structure of this compound, these methods can be used to accelerate the design of new BLT receptor antagonists. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can identify the key chemical features of this compound that correlate with its biological activity.

Molecular docking simulations can predict how newly designed analogs of this compound will bind to the three-dimensional structure of the BLT1 and BLT2 receptors. This allows for the in silico screening of thousands of potential compounds, prioritizing those with the highest predicted affinity and selectivity for laboratory synthesis and testing. These computational approaches significantly reduce the time and cost associated with the traditional trial-and-error methods of drug discovery, enabling a more rational and targeted design of next-generation therapeutics.

Mechanistic Studies of this compound-Induced Receptor Desensitization or Regulation

Chronic exposure of GPCRs to ligands can lead to receptor desensitization, a process where the receptor's response to the ligand diminishes over time. nih.gov This typically involves phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin, which uncouples the receptor from its signaling pathway and promotes its internalization. mdpi.comunc.edu

It is critical to investigate how a potent antagonist like this compound affects these regulatory processes. Mechanistic studies would aim to answer several key questions:

Does prolonged blockade by this compound alter the expression levels of BLT receptors on the cell surface?

Does this compound influence the rate of receptor internalization or recycling?

Can this compound induce a specific conformational change in the receptor that leads to biased signaling, favoring certain downstream pathways over others?

Understanding these mechanisms is essential for predicting the long-term efficacy and potential for tachyphylaxis (rapidly diminishing response) of this compound and related compounds in a clinical setting.

Q & A

Basic: How should I design experiments to investigate the pharmacological properties of RG 14893?

Methodological Answer:

- Experimental Design : Follow structured protocols for reproducibility, including controls (e.g., positive/negative controls, solvent effects) and standardized measurement techniques. Use validated assays (e.g., enzyme inhibition, cytotoxicity) to assess pharmacological activity .

- Data Collection : Document raw data, instrument parameters (e.g., HPLC conditions, spectroscopic settings), and environmental variables (e.g., temperature, pH) to ensure transparency .

- Ethical Compliance : Obtain institutional approval for in vitro/in vivo studies and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Basic: What criteria should guide the formulation of research questions about this compound’s mechanism of action?

Methodological Answer:

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps while remaining practical . Example: “Does this compound inhibit [specific enzyme] via competitive or allosteric mechanisms?”

- Align questions with hypotheses and measurable outcomes (e.g., IC50 values, binding affinity) to avoid ambiguity .

- Use systematic literature reviews to refine questions, avoiding redundancy with prior studies .

Advanced: How can researchers resolve contradictions in experimental data from this compound studies?

Methodological Answer:

- Statistical Reanalysis : Re-examine raw data using alternative statistical models (e.g., Bayesian vs. frequentist approaches) to identify outliers or methodological biases .

- Cross-Validation : Reproduce results using independent techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .

- Contextual Factors : Assess environmental variability (e.g., batch-to-batch synthesis differences, cell line specificity) that may explain discrepancies .

Advanced: What strategies optimize reaction parameters for this compound synthesis?

Methodological Answer:

- Design of Experiments (DOE) : Use factorial designs or response surface methodology (RSM) to systematically vary parameters (e.g., temperature, catalyst concentration) and identify optimal conditions .

- Iterative Refinement : Incorporate real-time analytics (e.g., in situ FTIR, mass spectrometry) to monitor reaction progress and adjust parameters dynamically .

- Computational Modeling : Apply density functional theory (DFT) or molecular dynamics simulations to predict reaction pathways and energetics .

Advanced: How can multi-omics data be integrated to study this compound’s systemic effects?

Methodological Answer:

- Data Harmonization : Use bioinformatics pipelines (e.g., MetaboAnalyst, STRING) to align transcriptomic, proteomic, and metabolomic datasets, ensuring standardized normalization and metadata annotation .

- Network Analysis : Construct interaction networks to identify hub genes/proteins influenced by this compound, prioritizing targets via centrality metrics (e.g., betweenness, degree) .

- Validation : Confirm omics-derived hypotheses with targeted assays (e.g., siRNA knockdown, CRISPR editing) .

Basic: What are best practices for validating this compound’s purity and structural identity?

Methodological Answer:

- Analytical Techniques : Combine orthogonal methods (e.g., HPLC for purity, NMR/MS for structural elucidation) to minimize technique-specific artifacts .

- Reference Standards : Compare spectral data with authenticated reference materials or published datasets .

- Documentation : Report detailed chromatographic/spectroscopic parameters (e.g., retention times, δ/ppm values) in supplementary materials .

Advanced: How should researchers address reproducibility challenges in this compound studies?

Methodological Answer:

- Open Science Practices : Share protocols, raw data, and code via repositories (e.g., Zenodo, GitHub) to enable independent verification .

- Collaborative Validation : Engage multi-lab consortia to replicate key findings under standardized conditions .

- Error Tracking : Implement electronic lab notebooks (ELNs) to log procedural deviations and instrument malfunctions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.